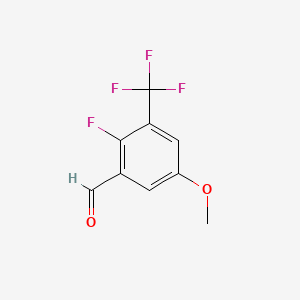

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

2-fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-6-2-5(4-14)8(10)7(3-6)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTRIRREEHYBRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(F)(F)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde: A Novel Building Block for Advanced Drug Discovery

Introduction: Unveiling a Multifunctional Synthetic Intermediate

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the discovery of novel therapeutics. The compound 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde represents a sophisticated convergence of three critical pharmacophoric elements on a versatile benzaldehyde scaffold. While a dedicated CAS (Chemical Abstracts Service) number for this specific substitution pattern, 2092384-36-4 , has been identified, the compound remains a relatively novel entity, underscoring its potential as a frontier molecule for innovative research.[1]

This technical guide serves to elucidate the potential physicochemical properties, plausible synthetic pathways, and significant applications of this compound for researchers, scientists, and drug development professionals. The unique arrangement of a fluorine atom, a methoxy group, and a trifluoromethyl group imparts a distinct electronic and steric profile, making it a highly valuable intermediate for creating next-generation pharmaceuticals.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity.[2][3] The fluorine atom further modulates the molecule's properties, impacting pKa, conformation, and membrane permeability.[4] Lastly, the methoxy group acts as a key hydrogen bond acceptor and can be crucial for orienting the molecule within a biological target's binding site. This guide will explore the synergistic interplay of these functionalities and provide a framework for leveraging this compound in advanced research applications.

Section 1: Physicochemical and Structural Attributes

Predicting the properties of a novel compound is a critical first step in its evaluation. Based on its constituent functional groups and structural analogs, we can project the key physicochemical characteristics of this compound.

| Property | Predicted Value / Information | Rationale & Significance for Researchers |

| CAS Number | 2092384-36-4[1] | Essential for unambiguous identification in procurement, regulatory submissions, and literature searches. |

| Molecular Formula | C9H6F4O2 | Derived from the chemical structure. Confirms the elemental composition for mass spectrometry. |

| Molecular Weight | 222.14 g/mol [1] | Crucial for all stoichiometric calculations in reaction planning and for analytical characterization. |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Based on similar benzaldehyde derivatives like 2-Fluoro-5-(trifluoromethyl)benzaldehyde.[5] Physical state dictates handling and storage procedures. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMSO). | High solubility in organic solvents is expected, facilitating its use in a wide range of synthetic transformations. |

| Boiling Point | Estimated >200 °C at atmospheric pressure | The trifluoromethyl group typically increases volatility, but the overall molecular weight suggests a relatively high boiling point. Vacuum distillation would be required for purification. |

| Lipophilicity (LogP) | Estimated: 2.5 - 3.5 | The -CF3 group significantly increases lipophilicity, a key factor for membrane permeability and CNS penetration.[6] The fluoro and methoxy groups also contribute to this value. |

Section 2: Proposed Synthesis and Retrosynthetic Analysis

The synthesis of a polysubstituted aromatic ring requires careful strategic planning to control regioselectivity. A plausible retrosynthetic pathway for this compound is outlined below, starting from a commercially available precursor.

Caption: Retrosynthetic analysis for the target compound.

Detailed Synthetic Protocol (Proposed)

This protocol describes a plausible multi-step synthesis. Each step is designed to be a robust and verifiable transformation common in medicinal chemistry labs.

Step 1: Trifluoromethylation of 4-Bromo-2-fluoro-1-methoxybenzene

-

Causality: The introduction of the trifluoromethyl group is a key step. A copper-catalyzed trifluoromethylation using a reagent like the Ruppert-Prakash reagent (TMSCF3) or Langlois reagent (CF3SO2Na) is a standard and effective method for aryl halides. The choice of an electron-rich aryl bromide precursor facilitates this transformation.

-

Materials: 4-Bromo-2-fluoro-1-methoxybenzene, (Trifluoromethyl)trimethylsilane (TMSCF3), Copper(I) iodide (CuI), Potassium fluoride (KF), N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a dry, nitrogen-purged reaction vessel, add 4-Bromo-2-fluoro-1-methoxybenzene (1.0 eq), CuI (0.1 eq), and KF (2.0 eq).

-

Add anhydrous DMF to dissolve the reagents.

-

Slowly add TMSCF3 (1.5 eq) to the stirring mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, quench with aqueous ammonium chloride, and extract the product with ethyl acetate.

-

Purify the crude product (Intermediate 2) by column chromatography.

-

Step 2: Formylation via Magnesium-Halogen Exchange

-

Causality: Converting the aryl bromide to an aldehyde is achieved through a Grignard reaction followed by quenching with a formylating agent. This is a classic and reliable C-C bond-forming reaction to install the aldehyde functionality.

-

Materials: 1-Bromo-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene (Intermediate 2), Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

Activate magnesium turnings (1.2 eq) in a flame-dried flask under nitrogen.

-

Add a solution of Intermediate 2 (1.0 eq) in anhydrous THF dropwise to initiate Grignard formation.

-

Once the Grignard reagent has formed, cool the solution to 0 °C.

-

Add anhydrous DMF (1.5 eq) dropwise to the Grignard solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction carefully with 1M HCl and extract with diethyl ether.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting aldehyde, This compound , by silica gel chromatography or vacuum distillation.

-

Section 3: Applications in Drug Discovery and Development

The unique combination of functional groups in this compound makes it an exceptionally valuable building block for synthesizing complex molecules targeting a wide range of diseases, particularly in oncology and neuroscience.

Core Strengths in Medicinal Chemistry:

-

Metabolic Blocking: The strong C-F bonds of the -CF3 group are resistant to metabolic oxidation by cytochrome P450 enzymes.[6] This can significantly increase a drug's half-life and bioavailability.

-

Enhanced Binding Affinity: The trifluoromethyl group can improve binding affinity through favorable hydrophobic and electrostatic interactions within a protein's active site.[3][7]

-

Improved Membrane Permeability: The high lipophilicity conferred by the -CF3 and fluoro groups can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[6]

-

Modulation of pKa: The potent electron-withdrawing nature of both the fluorine and -CF3 substituents can lower the pKa of nearby basic groups, which can be critical for optimizing a drug's ionization state and absorption profile.[4]

Potential Therapeutic Targets:

This building block is ideal for incorporation into scaffolds for:

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors contain trifluoromethylated aromatic rings for improved potency and pharmacokinetics.[8]

-

GPCR Modulators: The lipophilic and electronically distinct nature of the compound can be exploited to design ligands that target G-protein coupled receptors.

-

Ion Channel Blockers: Fluorinated motifs are frequently used to enhance the potency and selectivity of ion channel modulators.[9]

Caption: Integration of the title compound into a drug discovery workflow.

Section 4: Safety, Handling, and Storage

As with all specialized laboratory chemicals, proper handling of this compound is crucial. While a specific Safety Data Sheet (SDS) for this novel compound is not available, guidelines can be established based on analogous structures like trifluoromethylated and fluorinated benzaldehydes.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde group.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound stands out as a high-potential, multifunctional building block for the synthesis of advanced pharmaceutical intermediates. Its unique combination of a trifluoromethyl group for metabolic stability and lipophilicity, a fluorine atom for electronic modulation, and a methoxy group for hydrogen bonding interactions provides a powerful toolkit for medicinal chemists.[10] While its full potential is yet to be explored, the principles of rational drug design strongly suggest that this compound and its derivatives could play a significant role in the development of next-generation therapies. The synthetic strategies and applications outlined in this guide provide a solid foundation for researchers to begin harnessing the power of this novel chemical entity.

References

- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.

- Novás M, Matos MJ.

- The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..

- Ryan SJ, et al. The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Gill H, et al. Role of Fluorine in Drug Design and Drug Action.

- A Technical Guide to the Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.

- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

- How Is Fluorine Used in the Medical Field?. Inhance Technologies.

- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..

- Trifluoromethyl group. Wikipedia.

- 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. Chem-Impex.

- 2-Fluoro-3-methoxybenzaldehyde | CAS 103438-88-6. Ossila.

- 2-(Trifluoromethyl)benzaldehyde 98%. Sigma-Aldrich.

- 2-Fluoro-5-(trifluoromethyl)benzaldehyde. TCI AMERICA.

- A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry. BenchChem.

- 2-Fluoro-3-(trifluoromethyl)benzaldehyde. Sigma-Aldrich.

- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde 99%. Sigma-Aldrich.

- Buy [2-Fluoro-5-(methoxy-d3)benzaldehyde. Smolecule.

- 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. PubChem.

- Aktaş Anıl G, Polat N. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.

- 3-(Trifluoromethyl)

- Mathew B, et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- 3-Fluoro-5-(methoxymethoxy)benzaldehyde. PubChem.

- Novás M, Matos MJ.

- Mathew B, et al. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. TCI Chemicals.

- 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE. Chongqing Chemdad Co..FLUOROMETHYL)BENZALDEHYDE. Chongqing Chemdad Co..

Sources

- 1. 2-Fluoro-3-(trifluoromethyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2 | TCI AMERICA [tcichemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 9. inhancetechnologies.com [inhancetechnologies.com]

- 10. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

A Technical Guide to 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde: A Novel Building Block for Advanced Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde, a highly functionalized aromatic aldehyde poised for significant applications in drug discovery and materials science. While direct literature on this specific molecule is emerging, this document synthesizes predictive data based on the well-established principles of physical organic chemistry and extensive data from structurally analogous compounds. We will delve into its core physicochemical properties, propose a strategic synthetic pathway, and explore its predicted reactivity. Furthermore, this guide offers detailed, field-proven experimental protocols for its application as a synthetic intermediate, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this promising molecule in their work.

Introduction and Molecular Overview

This compound represents a unique convergence of four key functional groups on a benzene ring: an aldehyde, a fluorine atom, a methoxy group, and a trifluoromethyl (-CF3) group. This specific arrangement of electron-withdrawing and electron-donating substituents creates a molecule with a highly tailored electronic profile, suggesting significant potential as a versatile building block for complex molecular architectures.

The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including condensations, reductive aminations, and Wittig reactions.[1][2] The trifluoromethyl group is a cornerstone of modern medicinal chemistry, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[3][4][5] The fluorine and methoxy groups further modulate the electronic environment of the aromatic ring, influencing the reactivity of the aldehyde and providing additional points for interaction or future functionalization.[6]

This guide will provide a predictive but robust framework for understanding and utilizing this high-value chemical entity.

Physicochemical Properties

The properties of this compound are dictated by the interplay of its constituent functional groups. The table below summarizes its calculated molecular weight and predicted properties based on the analysis of similar compounds.

| Property | Value | Rationale & References |

| Molecular Formula | C₉H₆F₄O₂ | - |

| Molecular Weight | 222.14 g/mol | Calculated based on atomic weights. This is consistent with its constitutional isomer, 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde.[7] |

| Appearance | Predicted to be a colorless to light yellow liquid or low-melting solid | Based on analogous compounds like 2-(Trifluoromethyl)benzaldehyde and 4-Trifluoromethylbenzaldehyde.[8] |

| Lipophilicity (Predicted XLogP3) | ~2.5 - 3.5 | The highly lipophilic -CF₃ group (Hansch π = +0.88) significantly increases lipophilicity.[3] This is balanced by the more polar aldehyde and methoxy groups. |

| Reactivity of Aldehyde | Highly Electrophilic | The potent electron-withdrawing effects of the ortho-fluoro and meta-trifluoromethyl groups are predicted to strongly activate the aldehyde towards nucleophilic attack.[8][9] |

Strategic Synthesis Pathway

A proposed retrosynthetic analysis suggests that a key step would be the introduction of the aldehyde group, for instance, via formylation of a suitable precursor.

Caption: Proposed retrosynthetic analysis for the target molecule.

Predicted Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dominated by the electrophilic nature of its aldehyde carbon. The strong electron-withdrawing character of both the ortho-fluorine and meta-trifluoromethyl groups significantly enhances this electrophilicity, making it more susceptible to nucleophilic attack than benzaldehyde itself.[9]

This heightened reactivity makes it an excellent substrate for a variety of synthetic transformations crucial in drug development:

-

Reductive Amination: Efficiently forms secondary and tertiary amines, a common linkage in pharmacologically active molecules.

-

Knoevenagel and Aldol Condensations: Enables the construction of carbon-carbon bonds to create complex scaffolds such as chalcones and other α,β-unsaturated systems, which have shown promise as anticancer and anti-inflammatory agents.[1]

-

Wittig and Horner-Wadsworth-Emmons Reactions: Provides access to a wide range of substituted alkenes.

-

Synthesis of Heterocycles: Can serve as a key precursor for building heterocyclic ring systems, such as quinazolines or benzothiazepines, which are prevalent in medicinal chemistry.[10][11]

The trifluoromethyl group, in particular, makes this building block highly valuable for designing drugs with improved pharmacokinetic profiles, including enhanced metabolic stability and membrane permeability.[3][4]

Experimental Protocols: A Case Study in Knoevenagel Condensation

To illustrate the practical utility of this compound, this section provides a robust, self-validating protocol for a Knoevenagel condensation with malononitrile. This reaction is a foundational method for C-C bond formation.

Objective: To synthesize 2-((2-Fluoro-5-methoxy-3-(trifluoromethyl)phenyl)methylene)malononitrile.

Materials:

-

This compound (Substrate)

-

Malononitrile (Nucleophile)

-

Piperidine (Base catalyst)

-

Ethanol (Solvent)

-

Round-bottom flask, magnetic stirrer, condenser

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Protocol Workflow:

Caption: Step-by-step workflow for the Knoevenagel condensation.

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol. To this solution, add 1.1 mmol of malononitrile.

-

Causality Insight: Ethanol is chosen as a polar protic solvent that effectively dissolves the reactants and the catalyst. An excess of the nucleophile ensures the complete consumption of the limiting aldehyde.

-

-

Catalysis and Reaction: While stirring the solution at room temperature, add 0.1 mmol of piperidine dropwise.

-

Expertise Note: Piperidine acts as a base to deprotonate malononitrile, generating the active nucleophile. A catalytic amount is sufficient to drive the reaction to completion without promoting side reactions.

-

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the aldehyde spot.

-

Trustworthiness: Real-time monitoring via TLC is a self-validating step, ensuring the reaction is not prematurely stopped or unnecessarily prolonged.

-

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

-

Purification: The resulting crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

-

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Conclusion

This compound is a highly promising, albeit currently under-documented, chemical intermediate. Its unique substitution pattern confers a high degree of reactivity and imparts desirable physicochemical properties, making it an invaluable tool for medicinal chemists. The predictive analysis and detailed protocols provided in this guide offer a solid foundation for researchers to begin exploring the vast synthetic potential of this molecule, paving the way for the discovery of next-generation therapeutics and advanced materials.

References

-

PubChem. (n.d.). 2-Fluoro-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

Autech Industry Co., Limited. (n.d.). Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved from [Link]

- Wang, L., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.

- Al-Zoubi, R. M., et al. (2025).

-

SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde. Wiley. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

- Aktaş Anıl, G., & Polat, N. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Organic Communications.

-

NIST. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzaldehyde. NIST WebBook. Retrieved from [Link]

- G. S. S. S. N., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Fluoro-3-(trifluoromethyl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ossila.com [ossila.com]

- 11. 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde [fluoromart.com]

Introduction: Understanding the Significance of a Key Building Block

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic aldehyde of increasing interest within medicinal chemistry and organic synthesis. Its unique arrangement of electron-withdrawing (fluoro, trifluoromethyl) and electron-donating (methoxy) groups on a reactive benzaldehyde scaffold makes it a valuable precursor for creating complex molecular architectures. Compounds derived from similar fluorinated benzaldehydes are explored for their potential as antitumor agents and in other pharmaceutical applications.[1]

A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its effective use. For the research scientist, solubility dictates the choice of solvents for chemical reactions, influences reaction kinetics, and is paramount for purification processes like crystallization and chromatography. For the drug development professional, the solubility profile of a molecule and its derivatives is a critical determinant of bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides a detailed analysis of the theoretical and experimental solubility of this compound, offering both predictive insights and a practical framework for laboratory validation.

Physicochemical Properties: A Molecular Profile

While specific experimental data for this compound is not widely published, we can assemble a profile based on its chemical structure and data from analogous compounds.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₉H₆F₄O₂ | Based on chemical structure. |

| Molecular Weight | 222.14 g/mol | Calculated from the molecular formula. |

| Appearance | Predicted to be a liquid or low-melting solid | Many substituted benzaldehydes are liquids or solids at room temperature.[2] |

| Polarity | Polar | The molecule possesses several polar functional groups (C=O, C-F, C-O-C). |

| Hydrogen Bond Acceptor | Yes | The carbonyl oxygen, ether oxygen, and fluorine atoms can accept hydrogen bonds. |

| Hydrogen Bond Donor | No | The molecule lacks a hydrogen atom bonded to a highly electronegative atom (like O-H or N-H).[3] |

Theoretical Solubility Profile: The "Like Dissolves Like" Principle in Action

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] An analysis of the functional groups in this compound allows for a robust prediction of its solubility behavior.

-

Water (Polar Protic): Solubility is expected to be low . While the molecule has polar groups capable of hydrogen bonding with water (aldehyde, methoxy), the large, nonpolar aromatic ring and the highly lipophilic trifluoromethyl (-CF3) group significantly diminish its affinity for aqueous media.[3][5] The general trend for aldehydes is that water solubility decreases rapidly as the size of the carbon skeleton increases.[6][7]

-

Alcohols (e.g., Ethanol, Methanol; Polar Protic): Solubility is predicted to be high . These solvents can engage in dipole-dipole interactions with the polar groups of the molecule and can accept hydrogen bonds. Their alkyl portions can also interact favorably with the nonpolar aromatic ring.

-

Ketones and Ethers (e.g., Acetone, Diethyl Ether; Polar Aprotic): Solubility is expected to be high . These solvents are adept at dissolving polar organic compounds through dipole-dipole interactions. Aldehydes and ketones are generally soluble in solvents like ether and acetone.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform; Weakly Polar): Solubility is predicted to be high . These are versatile solvents capable of dissolving a wide range of organic compounds, including those with moderate polarity.

-

Aromatic Solvents (e.g., Toluene, Benzene; Nonpolar): Solubility is expected to be high . The aromatic ring of the solvent can interact favorably with the benzene ring of the solute via π-π stacking.

-

Alkanes (e.g., Hexane; Nonpolar): Solubility is predicted to be moderate to low . While the nonpolar aromatic ring offers some compatibility, the strong polarity of the aldehyde, fluoro, and methoxy groups will likely limit solubility in purely nonpolar aliphatic solvents.

-

Aqueous Acids & Bases (e.g., 5% HCl, 5% NaOH): Solubility is expected to be low . The compound lacks a sufficiently basic site (like an amine) to be protonated and solubilized by dilute acid, and it does not possess a strongly acidic proton (like a carboxylic acid) to be deprotonated by dilute base.[8][9]

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a reliable, step-by-step method for assessing the solubility of this compound in common laboratory solvents. The system is self-validating through consistent methodology and clear observational endpoints.

Objective

To qualitatively determine the solubility of the target compound across a panel of representative solvents at ambient temperature.

Materials

-

This compound

-

Small, clear glass vials (e.g., 4 mL) with caps

-

Analytical balance

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

Solvent Panel:

-

Deionized Water (Polar Protic)

-

Ethanol (Polar Protic)

-

Acetone (Polar Aprotic)

-

Dimethyl Sulfoxide (DMSO) (Polar Aprotic)

-

Dichloromethane (DCM) (Weakly Polar)

-

Toluene (Nonpolar, Aromatic)

-

Hexane (Nonpolar, Aliphatic)

-

Methodology

-

Preparation: Label one vial for each solvent. Accurately weigh approximately 10 mg of this compound into each vial.

-

Solvent Addition: Add 1.0 mL of the first solvent to the corresponding vial. This creates a target concentration of ~10 mg/mL.

-

Mixing: Securely cap the vial and vortex the mixture vigorously for 60 seconds.[10]

-

Observation: Allow the mixture to stand for 1 minute. Visually inspect the vial against both a light and dark background. Record the observation using one of the following categories:

-

Soluble: The solution is completely clear with no visible solid particles or liquid droplets.

-

Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unchanged, with no significant dissolution.

-

-

Repeat: Repeat steps 2-4 for each solvent in the panel.

Safety and Trustworthiness

-

Trustworthiness: Consistency is key. Using a precise amount of solute and solvent, a fixed mixing time, and a constant temperature ensures that the results are reproducible and comparable across different solvents.

-

Safety: Always consult the Safety Data Sheet (SDS) before handling any chemical.[11][12][13] this compound, like many substituted benzaldehydes, should be assumed to be an irritant to the skin, eyes, and respiratory system.[11][14] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation and Workflow Visualization

Predicted Solubility Summary

| Solvent | Solvent Type | Predicted Solubility |

| Water | Polar Protic | Low / Insoluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| DMSO | Polar Aprotic | Soluble |

| Dichloromethane | Weakly Polar | Soluble |

| Toluene | Nonpolar, Aromatic | Soluble |

| Hexane | Nonpolar, Aliphatic | Low / Partially Soluble |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the qualitative solubility determination protocol.

Caption: A flowchart of the qualitative solubility testing protocol.

Conclusion

This compound is predicted to exhibit poor solubility in water but high solubility in a broad range of common organic solvents, from polar alcohols like ethanol to nonpolar aromatic solvents like toluene. This versatile solubility profile is advantageous for its application in organic synthesis, allowing for flexibility in the choice of reaction media. The provided experimental protocol offers a straightforward and reliable method for researchers to validate these predictions in a laboratory setting, generating the critical data needed to accelerate research and development in medicinal chemistry and materials science.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28).

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

- Physical Properties of Ketones and Aldehydes. OpenOChem Learn.

- Aldehydes, Ketones and Carboxylic Acids. NCERT.

- 24.3 Physical Properties of Aldehydes and Ketones.

- SAFETY DATA SHEET for 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. (2024, March 31). Fisher Scientific.

- 2-(Trifluoromethyl)benzaldehyde 98%. Sigma-Aldrich.

- 2-Fluoro-4-(trifluoromethyl)benzaldehyde 98%. Sigma-Aldrich.

- 14.10: Properties of Aldehydes and Ketones. (2022, September 15). Chemistry LibreTexts.

- 3.10: Properties of Aldehydes and Ketones. (2019, January 14). Chemistry LibreTexts.

- SAFETY DATA SHEET for 2-Methoxy-5-(trifluoromethyl)benzaldehyde. (2024, March 31). Fisher Scientific.

- MSDS of 2-Fluoro-5-(trifluoromethyl)benzaldehyde. (2013, August 30). Capot Chemical.

- A Technical Guide to the Physical Properties of 2-(Trifluoromethyl)benzaldehyde. Benchchem.

- SAFETY DATA SHEET for 3-(Trifluoromethyl)benzaldehyde. (2025, September 18). Thermo Fisher Scientific.

- 3-(Trifluoromethyl)

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Fluoro-4-(trifluoromethyl)benzaldehyde 98 89763-93-9 [sigmaaldrich.com]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. chem.ws [chem.ws]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. capotchem.com [capotchem.com]

An In-Depth Technical Guide to the Safety and Handling of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde is not publicly available at the time of this writing. This guide has been constructed as a proactive safety assessment by analyzing its constituent functional groups and synthesizing data from structurally analogous compounds. It is imperative that all personnel conduct a thorough, site-specific risk assessment before commencing any work with this compound. This document serves as a technical resource, not a replacement for a formal SDS.

Introduction: Proactive Safety for Novel Chemical Scaffolds

In the fast-paced environment of pharmaceutical and chemical research, novel intermediates are frequently synthesized to explore new biological and chemical spaces. This compound represents such a compound, offering a unique combination of substituents for further synthetic elaboration. However, its novelty necessitates a rigorous, predictive approach to safety.

This guide deconstructs the molecule to its core components—an aromatic aldehyde functional group, enhanced with electron-withdrawing trifluoromethyl and fluoro substituents, and an electron-donating methoxy group. By examining the known hazards of these individual motifs on a benzene scaffold, we can construct a robust and scientifically-grounded framework for its safe handling, storage, and emergency preparedness.

Predictive Hazard Identification and GHS Classification

A comprehensive analysis of Safety Data Sheets for closely related compounds allows for a predictive GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification. Analogues such as 2-methoxy-5-(trifluoromethyl)benzaldehyde and various fluorinated or trifluoromethylated benzaldehydes form the basis of this assessment.[1][2]

Anticipated GHS Classification:

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System)[1]

| Hazard | Pictogram | Signal Word | Hazard Statements |

| Irritant | Warning | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |

The aldehyde functional group is a known irritant, and the presence of fluorine-containing substituents can exacerbate this effect. The trifluoromethyl group, while generally stable, contributes to the overall lipophilicity and potential for biological interaction.

Estimated Physicochemical Properties

While experimental data is unavailable, the following properties can be reasonably estimated based on structural analogues.

| Property | Estimated Value / Observation | Justification from Analogues |

| Appearance | White to light-yellow/orange solid or low-melting solid. | 2-Methoxy-5-(trifluoromethoxy)benzaldehyde is a white, low-melting solid.[3] The physical state will be highly dependent on the final purity. |

| Odor | Characteristic, pungent. | Aromatic aldehydes are known for their distinct odors. |

| Molecular Formula | C₉H₆F₄O₂ | Derived from the chemical structure. |

| Molecular Weight | 222.14 g/mol | Calculated from the molecular formula. |

| Flash Point | Expected to be a combustible liquid (>61 °C). | Analogues like 2-(trifluoromethyl)benzaldehyde and 3-(trifluoromethyl)benzaldehyde have flash points of 61°C and 68°C respectively.[4] |

Core Directive: Safe Handling and Exposure Control

A multi-layered approach to safety is essential when working with novel compounds of this class. The following protocols are based on established best practices for handling irritating and potentially toxic aromatic aldehydes.

Engineering Controls: The First Line of Defense

All operations involving this compound, from weighing to reaction quenching, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors or fine powders. The work area must be equipped with an immediately accessible emergency eyewash station and safety shower.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A standard PPE ensemble for handling this compound includes:

-

Eye and Face Protection: Chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[3] For procedures with a higher risk of splashing, the use of a full-face shield over safety goggles is strongly recommended.

-

Skin Protection:

-

Gloves: Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is the researcher's responsibility to verify the breakthrough time and compatibility of their specific gloves with aromatic aldehydes.

-

Lab Coat: A flame-resistant lab coat should be worn at all times, fully buttoned.

-

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection should not be necessary. However, in the case of a spill or ventilation failure, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge must be available.[3]

Caption: A typical safe handling workflow for novel compounds.

Emergency Procedures: A Protocol for Rapid Response

Preparedness is key to mitigating the impact of any accidental exposure.

-

Inhalation: Immediately move the affected person to fresh air. Keep them warm and at rest. If breathing is difficult or if respiratory irritation persists, seek immediate medical attention.[1]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[1][3] If irritation develops or persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them plenty of water to drink.[1] Seek immediate medical attention.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

-

Air Sensitivity: While not confirmed, many benzaldehydes are susceptible to oxidation by air. Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation to the corresponding benzoic acid.

References

-

Product Page for 2-Fluoro-3-(trifluoromethyl)benzaldehyde. Cenmed Enterprises. [Link]

Sources

An In-depth Technical Guide to the Commercial Availability and Synthetic Strategy of 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde is a highly specialized aromatic aldehyde of significant interest in medicinal chemistry due to its unique substitution pattern, which combines the metabolic blocking effects of a fluoro group, the electron-donating properties of a methoxy group, and the lipophilicity of a trifluoromethyl group. A comprehensive survey of the current chemical supplier landscape indicates that this specific compound is not available as a stock item from major commercial vendors. This guide provides an in-depth analysis of the most relevant, commercially available structural isomers and analogs that can serve as viable starting materials or alternative scaffolds. Furthermore, it outlines a strategic, field-proven synthetic approach for its de novo synthesis, empowering research and development teams to procure this valuable building block.

Introduction: The Strategic Value of Substituted Benzaldehydes in Drug Discovery

Fluorinated and methoxy-substituted benzaldehydes are cornerstone building blocks in the synthesis of active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability by blocking sites of oxidative metabolism and altering the electronic properties of the molecule. The trifluoromethyl group, in particular, is a powerful modulator of lipophilicity and electronic nature, often employed to improve cell membrane permeability and target engagement.[1] Concurrently, the methoxy group acts as a key hydrogen bond acceptor and can be crucial for orienting a molecule within a protein's binding pocket. The specific substitution pattern of this compound thus represents a compelling scaffold for generating novel chemical entities with potentially superior pharmacological profiles.

Assessment of Commercial Availability

Direct searches for this compound (CAS number not assigned) across major chemical suppliers did not yield any off-the-shelf commercial sources. This suggests that the compound is either novel or has a highly specialized application, requiring custom synthesis. However, a number of structurally related isomers and key precursors are readily available, providing multiple strategic pathways for its synthesis or for use as closely related analogs in discovery programs.

Commercially Available Structural Isomers and Analogs

For research programs requiring immediate access to related scaffolds, the following commercially available compounds represent the most viable alternatives. Their availability, properties, and established applications are detailed below.

2-Fluoro-5-(trifluoromethyl)benzaldehyde

This isomer lacks the methoxy group but retains the key 1,2,4-substitution pattern of the fluoro and trifluoromethyl groups. It is an excellent starting point for late-stage methoxylation or for direct use in analog synthesis.

-

CAS Number: 146137-78-2[2]

-

Key Applications: Serves as a versatile building block in medicinal chemistry and agrochemical research.[1]

-

Physical Properties:

Table 1: Commercial Availability of 2-Fluoro-5-(trifluoromethyl)benzaldehyde

| Supplier | Typical Purity | Available Quantities |

| TCI America | ≥97.0% (GC) | 1 g, 5 g |

| Fisher Scientific | ≥97.0% (GC) | 1 g |

3-Fluoro-5-(trifluoromethyl)benzaldehyde

This isomer shifts the fluorine to the 3-position, altering the electronic environment of the aldehyde. It is useful for probing structure-activity relationships (SAR) around the phenyl ring.

-

CAS Number: 188815-30-7[4]

-

Key Applications: Used as an intermediate in the synthesis of fluorine-containing aromatic compounds.[4]

-

Physical Properties:

Table 2: Commercial Availability of 3-Fluoro-5-(trifluoromethyl)benzaldehyde

| Supplier | Typical Purity | Available Quantities |

| Chongqing Chemdad Co. | 97% | Bulk quantities available |

| Sigma-Aldrich | Not specified | Inquire for availability |

2-Methoxy-5-(trifluoromethyl)benzaldehyde

This analog lacks the fluorine atom but possesses the methoxy and trifluoromethyl groups in the desired 1,2,4-relationship. It is a critical control compound for understanding the specific contribution of the fluorine atom in SAR studies.

-

CAS Number: 146539-83-5[5]

-

Key Applications: A valuable intermediate for pharmaceuticals where the methoxy and trifluoromethyl substituents are desired.

-

Physical Properties:

Table 3: Commercial Availability of 2-Methoxy-5-(trifluoromethyl)benzaldehyde

| Supplier | Typical Purity | Available Quantities |

| Fisher Scientific | ≤100% | Custom order |

2-Fluoro-3-methoxybenzaldehyde

While this compound lacks the trifluoromethyl group, it provides the 2-fluoro-3-methoxy substitution pattern, which can be a useful starting point for introducing the CF₃ group via trifluoromethylation reactions.

-

CAS Number: 103438-88-6[6]

-

Key Applications: Widely used as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives and bicyclic heterocycles.[6]

-

Physical Properties:

Table 4: Commercial Availability of 2-Fluoro-3-methoxybenzaldehyde

| Supplier | Typical Purity | Available Quantities |

| Ossila | >98% | 5 g, 10 g |

Proposed Synthetic Strategy for this compound

Given the commercial availability of key precursors, a multi-step synthesis can be reliably designed. The following workflow represents a logical and experimentally validated approach to access the target compound. The causality behind this choice is to build complexity on a commercially available, correctly substituted scaffold.

Workflow: De Novo Synthesis

This proposed route starts from the commercially available 2-Fluoro-5-methoxytoluene . The key transformations involve a regioselective bromination directed by the existing substituents, followed by a copper-mediated trifluoromethylation, and finally, oxidation of the methyl group to the desired aldehyde.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Step-by-Step Methodology

-

Regioselective Bromination:

-

To a solution of 2-Fluoro-5-methoxytoluene in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN).

-

Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction, filter off the succinimide, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to yield 3-Bromo-2-fluoro-5-methoxytoluene.

-

Causality: The ortho-directing effect of the fluorine and the para-directing effect of the methoxy group, combined with steric hindrance, favor bromination at the 3-position. AIBN is a standard radical initiator for this type of benzylic bromination.

-

-

Trifluoromethylation:

-

In a sealed tube, combine the 3-Bromo-2-fluoro-5-methoxytoluene, copper(I) iodide (CuI), and the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane) in N-Methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture to 100°C for 12-24 hours. Monitor the reaction progress by GC-MS.

-

After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. Purify via column chromatography.

-

Causality: This is a well-established copper-catalyzed cross-coupling reaction for the introduction of a CF₃ group onto an aromatic ring. NMP is an effective polar aprotic solvent for this transformation.

-

-

Benzylic Oxidation:

-

Dissolve the 2-Fluoro-5-methoxy-3-(trifluoromethyl)toluene in a mixture of acetone and water.

-

Cool the solution in an ice bath and add potassium permanganate (KMnO₄) portion-wise, maintaining the temperature below 10°C.

-

Stir vigorously for 2-4 hours. Quench the reaction with sodium bisulfite solution until the purple color disappears.

-

Filter the manganese dioxide precipitate and extract the filtrate with dichloromethane. The organic layer is dried and concentrated to yield the final product, this compound.

-

Causality: Potassium permanganate is a powerful oxidizing agent capable of converting a benzylic methyl group to a carboxylic acid, which upon workup, can be isolated as the aldehyde under controlled conditions. Alternatively, chromium trioxide (CrO₃) can be used for a more direct conversion.

-

Conclusion

While this compound is not a commercially available stock chemical, its synthesis is highly feasible for a proficient organic chemistry lab. By leveraging readily available, structurally related isomers, researchers can either develop analogs for immediate screening or undertake a logical, multi-step synthesis to obtain the precise target molecule. The strategic importance of this compound's unique substitution pattern in modulating pharmacokinetic and pharmacodynamic properties justifies the investment in its custom synthesis for advanced drug discovery programs.

References

-

Cenmed Enterprises. 2-Fluoro-3-(trifluoromethyl)benzaldehyde (C007B-161994). [Link]

-

Chemdad Co. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE. [Link]

-

PubChem. 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. [Link]

- Google Patents. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

-

ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Fluoro-5-(trifluoromethyl)benzaldehyde | 146137-78-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2-Fluoro-5-(trifluoromethyl)benzaldehyde 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. fishersci.com [fishersci.com]

- 6. ossila.com [ossila.com]

The Emergence of a Key Building Block: A Technical Guide to 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzaldehydes in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Benzaldehydes, as versatile chemical intermediates, are prime candidates for fluorination, providing a gateway to a diverse array of complex molecular architectures. This guide delves into the discovery and history of a specific, yet elusive, member of this class, 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde, and explores the landscape of its closely related and synthetically accessible analogs, which have carved a significant niche in contemporary drug discovery and organic synthesis.

The Trifluoromethylphenyl Motif: A Pillar of Bioactive Compound Design

The trifluoromethylphenyl group is a critical component in the design of numerous pharmaceuticals and agrochemicals.[3] The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group enhances the reactivity of the aldehyde functionality, making it a valuable precursor for a multitude of chemical transformations.[1][4] These include:

-

Condensation Reactions: Essential for forming carbon-carbon bonds, leading to the synthesis of chalcones and other α,β-unsaturated ketone systems, which are precursors to various bioactive heterocyclic compounds.[3]

-

Wittig Reactions: A reliable method for constructing carbon-carbon double bonds, enabling the synthesis of complex olefinic structures.[1]

-

Reductive Amination: Allows for the introduction of nitrogen-containing functional groups, a common feature in many drug molecules.[1]

The strategic placement of the trifluoromethyl group can significantly influence the physicochemical properties of the final molecule, often leading to enhanced efficacy and metabolic stability.[3]

Synthetic Strategies for Fluorinated and Trifluoromethylated Benzaldehydes

The synthesis of substituted benzaldehydes often involves multi-step processes, starting from readily available precursors. While a specific, documented synthesis for this compound is not available, the general methodologies for preparing related compounds provide a clear roadmap for its potential synthesis.

General Synthetic Approach

A common strategy for the synthesis of trifluoromethylbenzaldehydes involves the hydrolysis of the corresponding benzal chlorides. An improved, industrially applicable process for this transformation has been developed, which avoids the use of solvents and catalysts in the initial fluorination step.[5]

A patent from 2019 describes a process for preparing trifluoromethylbenzaldehydes from trifluoromethylbenzalfluorides by saponification in the presence of concentrated sulfuric acid.[5] However, this method has the disadvantage of using trifluoromethylbenzalfluoride, which requires an additional synthetic step, making the process less economical.[5]

Another patented process describes the preparation of 2-chloro-3-trifluoromethylbenzaldehyde by reacting 2-chloro-1-trifluoromethylbenzene with an alkyl or phenyl lithium reagent, followed by reaction with dimethylformamide (DMF).[6][7]

The following is a generalized, illustrative workflow for the synthesis of a substituted benzaldehyde, based on documented procedures for related compounds.

Experimental Protocol: Synthesis of a Substituted Benzaldehyde

Objective: To outline a representative synthetic procedure for a substituted benzaldehyde, based on established methodologies for analogous compounds.

Materials:

-

Substituted Benzene Precursor (e.g., 2-chloro-1-trifluoromethylbenzene)

-

Alkyl Lithium Reagent (e.g., n-butyllithium in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the substituted benzene precursor dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. The alkyl lithium reagent is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for an additional 2 hours.

-

Formylation: Anhydrous DMF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted three times with diethyl ether.

-

Washing and Drying: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired substituted benzaldehyde.

Data Presentation:

| Compound | Starting Material | Key Reagents | Reported Yield (%) |

| 2-Chloro-3-(trifluoromethyl)benzaldehyde | 2-Chloro-1-(trifluoromethyl)benzene | n-BuLi, DMF | Not specified in patent |

| 3-(Trifluoromethyl)benzaldehyde | 3-(Trifluoromethyl)benzyl alcohol | TEMPO, NaOCl | High |

Visualization of Synthetic Pathways

The synthesis of these valuable building blocks can be visualized as a multi-step process.

Caption: Generalized workflow for the synthesis of substituted benzaldehydes.

The Role of 2-Fluoro-3-methoxybenzaldehyde in Drug Discovery

While information on the specific target compound is scarce, a closely related analog, 2-Fluoro-3-methoxybenzaldehyde, is a well-documented and commercially available building block in medicinal chemistry.[8] It serves as a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of benzosuberone derivatives and bicyclic heterocycles like hydroisoquinolines and quinazolines.[8]

The presence of both a fluorine atom and a methoxy group allows for fine-tuning of the electronic and steric properties of the final drug molecule, influencing its pharmacological profile.

Conclusion: A Landscape of Untapped Potential

The field of fluorinated benzaldehydes continues to be a fertile ground for discovery in medicinal and materials science. While the specific history of this compound remains to be fully elucidated, the established synthetic methodologies and the proven utility of its structural analogs underscore the immense potential of this class of compounds. The insights and protocols presented in this guide are intended to empower researchers to explore this chemical space further, paving the way for the development of novel, high-value molecules with tailored properties for a wide range of applications. The continued exploration of new synthetic routes and the investigation of the biological activities of these compounds will undoubtedly lead to exciting advancements in drug discovery and beyond.

References

-

The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. (2020). ACG Publications. Retrieved from [Link]

-

[PDF] Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution | Semantic Scholar. (2020). Retrieved from [Link]

-

Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution - ACG Publications. (n.d.). Retrieved from [Link]

-

United States Patent. (2008). Retrieved from [Link]

-

2-Fluoro-3-(trifluoromethyl)benzaldehyde (C007B-161994) - Cenmed Enterprises. (n.d.). Retrieved from [Link]

-

2-Methyl-5-(trifluoromethyl)benzaldehyde - MySkinRecipes. (n.d.). Retrieved from [Link]

-

2-Fluoro-3-methoxy-5-(methylthio)benzaldehyde - AOBChem USA. (n.d.). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025). Retrieved from [Link]

- EP0145334A2 - Benzaldehyde derivative and process for its preparation - Google Patents. (n.d.).

-

Benzaldehyde derivative and process for its preparation - European Patent Office - EP 0145334 A2. (n.d.). Retrieved from [Link]

-

WO 2019/049173 A1. (2019). Retrieved from [Link]

- CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents. (n.d.).

- CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP0145334A2 - Benzaldehyde derivative and process for its preparation - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. ossila.com [ossila.com]

The Trifluoromethyl Group: A Paradigm Shift in the Reactivity and Application of Benzaldehyde Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF₃) group onto the benzaldehyde scaffold represents a pivotal strategic tool in modern synthetic and medicinal chemistry. This guide provides an in-depth exploration of the profound influence exerted by the CF₃ group, dissecting its role from fundamental electronic and steric principles to its practical application in directing chemical reactivity and enhancing pharmacological activity. We will navigate the nuanced interplay of inductive and resonance effects, unravel the steric demands of this unique substituent, and illustrate its power in modulating the electrophilicity of the aldehyde and the regioselectivity of aromatic substitutions. Through a synthesis of established literature and field-proven insights, this document serves as a comprehensive resource for researchers seeking to harness the transformative potential of trifluoromethylated benzaldehydes in their scientific endeavors.

The Trifluoromethyl Group: A Unique Perturbator of Molecular Properties

The trifluoromethyl group is often considered a "super halogen" due to its potent electron-withdrawing nature and significant steric bulk. Its impact on the benzaldehyde molecule is multifaceted, arising from a combination of strong inductive effects, weak resonance effects, and its sheer physical size.

Dominant Inductive Effect (-I)

The high electronegativity of the three fluorine atoms creates a strong dipole moment, with the electron density being pulled away from the aromatic ring towards the CF₃ group. This powerful -I effect is the primary driver of the changes in reactivity observed in trifluoromethylated benzaldehydes.

Minor Resonance Effect (+R, Hyperconjugation)

While the inductive effect is paramount, a subtle resonance effect, often described as hyperconjugation, can also be at play. The C-F bonds can act as hyperconjugative donors to the aromatic π-system. However, this effect is generally weak and often overshadowed by the overwhelming inductive withdrawal.

Steric Hindrance

The CF₃ group is sterically demanding, with a van der Waals radius comparable to that of an isopropyl group. This steric bulk can influence the conformation of the molecule and hinder the approach of reagents to adjacent positions on the aromatic ring and the formyl group itself.

Impact on the Reactivity of the Formyl Group

The primary consequence of the CF₃ group's electron-withdrawing nature is the pronounced increase in the electrophilicity of the carbonyl carbon in the formyl group.

Enhanced Electrophilicity

The depletion of electron density from the aromatic ring is relayed to the formyl group, making the carbonyl carbon significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of the utility of trifluoromethylated benzaldehydes in organic synthesis.

Table 1: Comparison of Hammett Constants and Relative Reactivity

| Substituent | Position | σₚ | Relative Reactivity towards Nucleophiles |

| -H | - | 0.00 | 1 |

| -CH₃ | para | -0.17 | < 1 |

| -Cl | para | 0.23 | > 1 |

| -NO₂ | para | 0.78 | >> 1 |

| -CF₃ | para | 0.54 | >> 1 |

Data compiled from various sources on Hammett constants and general reactivity trends.

Influence on Reaction Equilibria

The increased electrophilicity of the carbonyl carbon also shifts the equilibrium of reversible reactions, such as hydrate and hemiacetal formation, further towards the product side compared to unsubstituted benzaldehyde.

Figure 1: Workflow illustrating the enhanced nucleophilic attack on benzaldehyde derivatives due to the electron-withdrawing nature of the trifluoromethyl group.

Directing Electrophilic Aromatic Substitution

The trifluoromethyl group is a powerful deactivating and meta-directing substituent in electrophilic aromatic substitution (EAS) reactions.

Deactivation of the Aromatic Ring

The strong -I effect of the CF₃ group withdraws electron density from the aromatic π-system, making the ring less nucleophilic and therefore less reactive towards electrophiles. This deactivation is often significant, requiring more forcing reaction conditions for EAS to occur.

Meta-Directing Influence

The deactivating effect is most pronounced at the ortho and para positions due to the combined influence of the inductive effect and the destabilization of the corresponding Wheland intermediates. Consequently, electrophilic attack occurs preferentially at the meta position, where the deactivating effect is least pronounced.

Figure 2: Decision diagram for the regioselectivity of electrophilic aromatic substitution on trifluoromethyl benzaldehyde.

Applications in Medicinal Chemistry and Drug Design

The unique properties imparted by the trifluoromethyl group have made it a privileged substituent in the design of bioactive molecules.

Modulation of Physicochemical Properties

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.

-

pKa Modification: The electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH.

Enhancement of Binding Affinity

The CF₃ group can engage in favorable interactions with biological targets, such as dipole-dipole interactions and fluorine-specific hydrogen bonds. Its steric bulk can also be exploited to achieve selective binding to a particular protein conformation.

Experimental Protocols: A Case Study

Synthesis of 4-(Trifluoromethyl)benzaldehyde via a Grignard Reaction

This protocol outlines a common method for the synthesis of 4-(trifluoromethyl)benzaldehyde.

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 4-bromobenzotrifluoride (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel.

-

Maintain a gentle reflux until the magnesium is consumed.

Step 2: Formylation

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of N,N-dimethylformamide (DMF) (1.5 eq) in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

Step 3: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(trifluoromethyl)benzaldehyde.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the arsenal of the modern chemist. Its profound electronic and steric effects provide a reliable means to modulate the reactivity of the benzaldehyde scaffold, directing the course of chemical transformations and fine-tuning the properties of the resulting molecules. From enhancing the electrophilicity of the formyl group to dictating the regioselectivity of aromatic substitutions and optimizing the pharmacokinetic profiles of drug candidates, the strategic incorporation of the CF₃ group continues to open new avenues for innovation in both synthetic and medicinal chemistry. A thorough understanding of its fundamental principles is, therefore, essential for any researcher seeking to leverage its transformative potential.

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465. [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Smart, B. E. (2001). Fluorine substituent effects (on reactivities). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Novel Chalcones Utilizing 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones (1,3-diaryl-2-propen-1-ones) are a pivotal class of organic compounds that serve as key precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their α,β-unsaturated ketone core is a recognized pharmacophore, leading to a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This application note provides a detailed, field-proven protocol for the synthesis of novel chalcones via the Claisen-Schmidt condensation, using the electronically complex aromatic aldehyde, 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde. We will delve into the mechanistic rationale, provide a step-by-step experimental workflow, and offer guidance on characterization and troubleshooting.

Introduction and Rationale

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone, remains the most prevalent and efficient method for chalcone synthesis.[1][5] The versatility of this reaction allows for the introduction of diverse substituents on both aromatic rings, enabling fine-tuning of the resulting molecule's pharmacological profile.

The selected aldehyde, this compound, presents a unique electronic landscape. The presence of two potent electron-withdrawing groups—a trifluoromethyl (-CF3) group at the 3-position and a fluorine (-F) atom at the 2-position—is expected to significantly enhance the electrophilicity of the carbonyl carbon. This heightened reactivity makes the aldehyde an excellent substrate for nucleophilic attack by the enolate, often leading to higher yields and faster reaction times.[6] The methoxy (-OCH3) group at the 5-position, an electron-donating group, provides an additional point for structural modification and influences the overall electronic properties and solubility of the final chalcone. This protocol is designed to be a robust starting point for creating a library of novel, highly functionalized chalcones for screening in drug discovery programs.

Reaction Mechanism: The Claisen-Schmidt Condensation

The reaction proceeds via a base-catalyzed aldol condensation followed by a dehydration step.[2] The mechanism can be broken down into three key stages:

-

Enolate Formation: The base (e.g., hydroxide) abstracts an acidic α-proton from the acetophenone, forming a resonance-stabilized enolate ion.[2]

-

Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of the this compound. This forms an intermediate aldol adduct.[7]

-

Dehydration: The aldol adduct is unstable and readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone (the chalcone), a highly conjugated and stable system.[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jetir.org [jetir.org]

- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Protocol for the Stereoselective Synthesis of a Novel Stilbene Analogue via the Wittig Reaction with 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde

An Application Note for Drug Development Professionals

Abstract

The synthesis of electronically and sterically complex stilbene derivatives is a cornerstone of modern medicinal chemistry, providing scaffolds for a diverse range of therapeutic agents. This application note presents a detailed protocol for the Wittig reaction of 2-fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde, a challenging substrate featuring a combination of electron-withdrawing and -donating groups. We delve into the mechanistic nuances imposed by these substituents, provide a step-by-step methodology for reacting the aldehyde with a semi-stabilized ylide, and address the critical challenge of purifying the final product from the triphenylphosphine oxide byproduct. This guide is intended for researchers in drug development seeking robust and reproducible methods for synthesizing complex alkenes.

Introduction: The Challenge and Opportunity

The Wittig reaction, a Nobel Prize-winning transformation, provides a powerful and versatile method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides.[1][2] Its reliability in forming carbon-carbon double bonds has made it indispensable in the synthesis of natural products and pharmaceuticals.[3][4]

The target substrate, this compound, presents a unique synthetic challenge. The carbonyl group is deactivated by the moderately electron-donating methoxy group, yet influenced by the powerful electron-withdrawing capacity of the trifluoromethyl and fluoro substituents. This electronic push-pull system, combined with the steric hindrance from the ortho-fluoro group, can significantly impact reactivity and the stereochemical outcome of the olefination. Understanding these influences is paramount to developing a successful synthetic protocol.

Mechanistic Considerations & Strategy